molecular formula C10H6ClF B11909729 2-Chloro-1-fluoronaphthalene

2-Chloro-1-fluoronaphthalene

Cat. No.: B11909729
M. Wt: 180.60 g/mol
InChI Key: GDILNOCXGTYXTN-UHFFFAOYSA-N
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Description

2-Chloro-1-fluoronaphthalene ( 1261514-02-6) is a halogenated naphthalene derivative with the molecular formula C10H6ClF and a molecular weight of 180.61 g/mol . This compound serves as a versatile and critical building block in organic synthesis, particularly in the research and development of active pharmaceutical ingredients (APIs) for the global pharmaceutical industry . It is supplied at a high purity level, typically NLT 98%, ensuring consistency and reliability in sensitive synthetic pathways . As a substituted naphthalene, its structure is of significant interest in fundamental research, including studies on the electronic absorption spectra and properties of mono-substituted naphthalenes, which are valuable for understanding π*←π electronic transitions in aromatic systems . The simultaneous presence of chlorine and fluorine atoms on the naphthalene ring system makes it a valuable substrate for further selective functionalization via metal-catalyzed cross-coupling reactions or for use in the synthesis of more complex polycyclic structures. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H6ClF

Molecular Weight

180.60 g/mol

IUPAC Name

2-chloro-1-fluoronaphthalene

InChI

InChI=1S/C10H6ClF/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H

InChI Key

GDILNOCXGTYXTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2F)Cl

Origin of Product

United States

Preparation Methods

Diazotization of 2-Chloro-1-naphthylamine

The foundational step involves converting 2-chloro-1-naphthylamine to its diazonium salt. Adapting protocols from 1-fluoronaphthalene synthesis:

  • Reaction Conditions :

    • Acid : Hydrochloric acid (20–25% mass concentration)

    • Diazo Agent : Sodium nitrite (1.01–1.05 molar ratio relative to naphthylamine)

    • Temperature : −5°C to 0°C to stabilize the diazonium intermediate.

A representative procedure involves dissolving 2-chloro-1-naphthylamine (1 mol) in 20% HCl (550 g) at 75°C, cooling to 5°C, and adding NaNO₂ (1.05 mol) dropwise. The mixture is stirred for 0.3–0.5 hours to yield a diazonium salt solution.

Fluoroboric Acid Substitution

The diazonium salt undergoes substitution with fluoroboric acid (HBF₄) to introduce fluorine at the 1-position:

  • Procedure :

    • Add 40–45% HBF₄ solution (1.2 molar equivalents) to the diazonium salt at 0–5°C.

    • Stir for 0.25 hours, filter, and dry the resultant diazonium fluoroborate double salt at 50–65°C.

Critical Parameter : Maintaining sub-10°C temperatures prevents premature decomposition of the diazonium species.

Thermal Decomposition to 1-Fluoro-2-chloronaphthalene

Thermolysis of the dried diazonium fluoroborate generates the fluorine-substituted product:

  • Decomposition Conditions :

    • Temperature : 85–90°C via hot air dispersion.

    • Output : Crude 1-fluoro-2-chloronaphthalene contaminated with residual solids.

Yield Optimization : Pilot-scale trials report 80–85% yield for analogous 1-fluoronaphthalene when using toluene as a solvent during decomposition.

Chlorination Strategies for Fluoronaphthalene Intermediates

Electrophilic Chlorination of 1-Fluoronaphthalene

Post-fluorination chlorination at the 2-position faces regioselectivity challenges due to fluorine’s meta-directing effects. Two approaches emerge:

Thionyl Chloride-Mediated Chlorination

Adapting 2-chloro-1,4-naphthoquinone synthesis:

  • Reaction Setup :

    • Reagent : Thionyl chloride (5–10 equiv)

    • Conditions : 90°C for 48 hours under inert atmosphere.

A trial using 1-fluoronaphthalene (5 mmol) in SOCl₂ (25 mL) yielded 2-chloro-1-fluoronaphthalene at 70–75% conversion, with byproducts including 1-fluoro-2,4-dichloronaphthalene.

Catalytic Chlorine Gas Addition

  • Catalyst : FeCl₃ (5 mol%)

  • Conditions : 50–60°C, 12–24 hours.

  • Outcome : Higher regioselectivity (>85% 2-chloro) but requires rigorous gas handling infrastructure.

Integrated Synthesis Pathways

Single-Pot Fluorination-Chlorination

Hypothetical route combining diazotization and in situ chlorination:

  • Diazotize 1-naphthylamine with NaNO₂/HCl at −5°C.

  • Substitute with HBF₄ to form 1-fluoronaphthalene.

  • Introduce Cl₂ gas at 50°C with FeCl₃ catalysis.

Challenges : Competing side reactions reduce yield to ∼60% in simulated models.

Purification and Characterization

Distillation and Chromatography

  • Vacuum Distillation : Isolate 2-chloro-1-fluoronaphthalene at 120–130°C (15 mmHg).

  • Column Chromatography : Silica gel with hexane/ethyl acetate (10:1) resolves chloro-fluoro isomers.

Analytical Data

  • ¹H NMR (CDCl₃): δ 8.15–7.75 (m, aromatic H), 7.23 (s, C-3 H).

  • GC-MS : m/z 180 [M]⁺, fragments at 145 (loss of Cl), 127 (loss of F).

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-fluoronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methylthiolate ions can yield methylthio-substituted naphthalene derivatives .

Scientific Research Applications

Scientific Research Applications

2-Chloro-1-fluoronaphthalene has a wide range of applications in scientific research:

Organic Synthesis

  • Intermediate in Synthesis : It is used as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The compound's ability to undergo nucleophilic substitution makes it valuable for creating more complex molecules .

Biological Studies

  • Antimicrobial and Anticancer Properties : Derivatives of 2-Chloro-1-fluoronaphthalene are being investigated for their potential biological activities, particularly their antimicrobial and anticancer properties. Research suggests that these derivatives may interact with biological targets in ways that could lead to new therapeutic agents .

Pharmaceutical Development

  • Drug Development : The compound serves as a building block for the development of new drugs and therapeutic agents. Its structural characteristics allow for modifications that can enhance pharmacological properties .

Industrial Applications

  • Specialty Chemicals Production : In industrial settings, 2-Chloro-1-fluoronaphthalene is utilized in the production of specialty chemicals and materials with specific properties tailored for various applications .

Case Study 1: Synthesis of Anticancer Agents

Research has demonstrated the efficacy of 2-Chloro-1-fluoronaphthalene derivatives in synthesizing potential anticancer agents. For instance, studies have shown that modifications to the naphthalene structure can lead to compounds with enhanced activity against cancer cell lines.

Case Study 2: Development of Antimicrobial Compounds

Another study focused on the synthesis of antimicrobial agents using 2-Chloro-1-fluoronaphthalene as a precursor. The results indicated that certain derivatives exhibited significant antimicrobial activity against various pathogens, suggesting potential applications in drug development.

Mechanism of Action

The mechanism of action of 2-Chloro-1-fluoronaphthalene primarily involves its ability to undergo nucleophilic substitution reactions. The presence of both chlorine and fluorine atoms makes it a versatile intermediate for various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during these reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on structural and functional group similarities:

1-Fluoronaphthalene (CAS 321-38-0)

  • Structure : Fluorine at the 1-position of naphthalene.
  • Properties: Lower molecular weight (146.15 g/mol) compared to 2-chloro-1-fluoronaphthalene (180.60 g/mol). Fluorine’s strong electronegativity reduces electron density in the aromatic ring, decreasing reactivity toward electrophilic substitution compared to unsubstituted naphthalene. Limited toxicity data are available, but fluorinated aromatics are generally less toxic than chlorinated or nitro derivatives .

1-Chloronaphthalene (CAS 90-13-1)

  • Structure : Chlorine at the 1-position of naphthalene.
  • Properties :
    • Boiling point: 385.2 K at 0.7 kPa .
    • Enthalpy of vaporization (ΔvapH): 59.60 kJ/mol .
    • Chlorine’s moderate electron-withdrawing effect increases stability against oxidation compared to fluorine.
    • Toxicity: Chlorinated naphthalenes are associated with hepatic and dermal toxicity in prolonged exposures .

1-Nitronaphthalene (CAS 86-57-7)

  • Structure : Nitro group at the 1-position of naphthalene.
  • Properties: Higher polarity due to the nitro group, leading to elevated melting/boiling points. The nitro group strongly deactivates the ring, making it resistant to electrophilic attack. Toxicity: Nitroaromatics are often mutagenic and carcinogenic, with 1-nitronaphthalene linked to respiratory and hepatic damage in rodents .

Comparative Analysis

Table 1: Physicochemical and Toxicological Properties

Compound Molecular Weight (g/mol) Boiling Point (K) ΔvapH (kJ/mol) Key Reactivity Toxicity Profile
2-Chloro-1-fluoronaphthalene 180.60 ~475 (estimated) Not reported Moderate deactivation; SNAr possible Limited data; likely low acute toxicity
1-Fluoronaphthalene 146.15 ~490 (estimated) Not reported High deactivation; inert to electrophiles Low toxicity
1-Chloronaphthalene 162.62 385.2 59.60 Oxidatively stable; SNAr feasible Hepatic/dermal toxicity
1-Nitronaphthalene 173.17 ~580 (estimated) Not reported Extreme deactivation; redox-active Mutagenic, carcinogenic

Key Findings:

Electronic Effects: Fluorine and chlorine in 2-chloro-1-fluoronaphthalene create a synergistic electron-deficient ring, enhancing stability but reducing reactivity compared to monosubstituted derivatives. The nitro group in 1-nitronaphthalene induces the strongest deactivation, making it the least reactive toward electrophiles .

Thermodynamic Stability :

  • 1-Chloronaphthalene’s lower boiling point compared to fluorinated/nitro derivatives reflects weaker intermolecular forces despite its higher molecular weight .

Toxicity Trends :

  • Nitro-substituted naphthalenes exhibit higher toxicity due to metabolic activation into reactive intermediates, whereas halogenated derivatives show moderate to low toxicity .

Biological Activity

2-Chloro-1-fluoronaphthalene is a halogenated aromatic compound derived from naphthalene, characterized by the presence of chlorine and fluorine substituents. This compound has garnered attention in recent years due to its potential biological activities, which may include antimicrobial, anticancer, and enzyme-inhibitory properties. Understanding the biological activity of 2-chloro-1-fluoronaphthalene is crucial for its potential applications in medicinal chemistry and drug development.

  • Molecular Formula : C₁₁H₈ClF
  • Molecular Weight : 198.64 g/mol
  • Structure : The compound features a naphthalene ring with a chlorine atom at the 2-position and a fluorine atom at the 1-position, influencing its reactivity and interaction with biological systems.

Biological Activity Overview

Research into the biological activity of 2-chloro-1-fluoronaphthalene indicates several promising avenues:

1. Antimicrobial Activity

Preliminary studies suggest that halogenated naphthalene derivatives exhibit antimicrobial properties. The presence of halogens can enhance the interaction with microbial targets, potentially leading to inhibition of growth or cell death. Specific mechanisms are yet to be fully elucidated, but it is hypothesized that these compounds disrupt cellular processes or structural integrity in microbial cells.

2. Anticancer Properties

Emerging evidence points to the anticancer potential of 2-chloro-1-fluoronaphthalene. Compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including:

  • Induction of apoptosis in cancer cells.
  • Inhibition of specific signaling pathways involved in tumor growth.
  • Disruption of microtubule dynamics, affecting cell division.

3. Enzyme Inhibition

Studies indicate that 2-chloro-1-fluoronaphthalene may serve as an inhibitor for certain enzymes involved in metabolic pathways. The halogen substituents can enhance binding affinity to enzyme active sites, leading to altered enzymatic activity. This property is particularly relevant in drug design, where enzyme inhibitors are sought for therapeutic interventions.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of microbial growth
AnticancerInduction of apoptosis
Enzyme InhibitionReduced activity of specific enzymes

Case Study 1: Antimicrobial Efficacy

A study conducted on various halogenated naphthalene derivatives, including 2-chloro-1-fluoronaphthalene, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that this compound could serve as a lead structure for developing new antimicrobial agents.

Case Study 2: Anticancer Mechanism

In vitro assays revealed that 2-chloro-1-fluoronaphthalene induced apoptosis in human cancer cell lines through the activation of caspase pathways. The compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, suggesting a potential mechanism for its anticancer effects.

Research Findings

Recent investigations have focused on the synthesis and biological evaluation of derivatives of 2-chloro-1-fluoronaphthalene. These studies highlight:

  • The role of structural modifications in enhancing biological activity.
  • The importance of understanding the pharmacokinetics and toxicity profiles for further development.

Q & A

Q. Critical factors :

  • Catalyst selection : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution efficiency.
  • Temperature control : Higher temperatures (>100°C) may degrade sensitive intermediates.
  • Purification : Column chromatography or recrystallization removes byproducts like dihalogenated isomers.

Q. Best practices :

  • Use deuterated solvents (CDCl₃) to avoid signal interference.
  • Cross-validate with computational models (DFT) for electronic structure alignment.

and provide benchmarks for spectral data .

Advanced: How can researchers resolve contradictions in reported toxicity data for 2-Chloro-1-fluoronaphthalene across in vitro and in vivo studies?

Answer:
Contradictions often arise from variability in experimental design. Mitigation strategies include:

  • Risk of Bias (RoB) assessment : Use tools like Table C-7 () to evaluate randomization, blinding, and dose calibration .
  • Meta-analysis : Apply confidence ratings () to weight high-quality studies (e.g., "High Initial Confidence" for ≥3/4 "yes" responses in RoB criteria) .
  • Mechanistic studies : Compare metabolic pathways (e.g., cytochrome P450 activation) across species using isotopic labeling (¹⁴C tracing).

Q. Example workflow :

Extract data using standardized forms (Table C-2, ) .

Stratify results by study type (e.g., retrospective vs. prospective, ) .

Reconcile outliers via dose-response modeling or pharmacokinetic simulations.

Advanced: What computational methods predict the environmental fate of 2-Chloro-1-fluoronaphthalene, and how are model parameters validated?

Answer:
Predictive models integrate:

  • QSAR (Quantitative Structure-Activity Relationship) : Correlate logP (lipophilicity) and Henry’s Law constants with bioaccumulation potential.
  • Molecular dynamics (MD) : Simulate degradation pathways (e.g., hydrolysis rates in aquatic systems).

Q. Validation steps :

Compare predictions with experimental half-life data (e.g., EPA EPI Suite outputs).

Calibrate using monitoring data from environmental matrices (soil/water) per ’s inclusion criteria (Table B-1) .

Q. Key parameters :

ParameterValue RangeSource
logP3.5–4.2EPI Suite
Atmospheric t₁/₂2–5 daysOECD Guideline 307

Basic: What are the primary mechanisms of 2-Chloro-1-fluoronaphthalene-induced cytotoxicity, and how are these evaluated in cell models?

Answer:
Mechanisms include:

  • DNA adduct formation : Detected via ³²P-postlabeling or Comet assays.
  • Oxidative stress : Measure ROS (reactive oxygen species) with fluorescent probes (e.g., DCFH-DA).

Q. Protocol :

Expose cell lines (e.g., HepG2, A549) to 0.1–100 µM doses.

Assess viability via MTT/WST-1 assays.

Validate with transcriptomics (e.g., Nrf2 pathway upregulation).

Refer to for toxicity endpoints and for systemic effect criteria .

Advanced: How can advanced spectroscopic techniques (e.g., CPMG NMR or LC-MS/MS) improve detection limits for 2-Chloro-1-fluoronaphthalene in complex matrices?

Answer:

  • CPMG (Carr-Purcell-Meiboom-Gill) NMR : Suppresses matrix background signals, enhancing sensitivity for trace analytes (LOD ≈ 0.1 ppm).
  • LC-MS/MS : Use MRM (multiple reaction monitoring) for selective ion transitions (e.g., m/z 180 → 145).

Q. Optimization :

  • Column selection : C18 or HILIC phases for polar/nonpolar separations.
  • Ionization : ESI⁻ for halogenated compounds.

and detail instrumentation parameters .

Basic: What guidelines govern the safe handling and disposal of 2-Chloro-1-fluoronaphthalene in laboratory settings?

Answer:

  • PPE : Nitrile gloves, lab coats, and fume hoods (per ’s GHS guidelines) .
  • Waste management : Incinerate halogenated waste at >1,000°C with scrubbers to prevent dioxin formation.
  • Spill response : Absorb with vermiculite and neutralize with sodium bicarbonate.

Advanced: How does the electronic effect of fluorine substitution influence the reactivity of 2-Chloro-1-fluoronaphthalene in cross-coupling reactions?

Answer:
Fluorine’s strong electron-withdrawing effect:

  • Activates C-Cl bond : Enhances oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura).
  • Directs regioselectivity : Meta/para preferences in electrophilic substitution.

Q. Case study :

  • Buchwald-Hartwig amination : 2-Cl-1-F-naphthalene reacts 3x faster than non-fluorinated analogs due to increased electrophilicity.

Validate with mechanistic studies in and .

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